Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2-carboxylate Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1264176-33-1
VCID: VC21237858
InChI: InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-6-7-9(15-10)11(16)17-5/h6-8H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)OC
Molecular Formula: C13H18BNO4
Molecular Weight: 263.1 g/mol

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2-carboxylate

CAS No.: 1264176-33-1

Cat. No.: VC21237858

Molecular Formula: C13H18BNO4

Molecular Weight: 263.1 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2-carboxylate - 1264176-33-1

Specification

CAS No. 1264176-33-1
Molecular Formula C13H18BNO4
Molecular Weight 263.1 g/mol
IUPAC Name methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Standard InChI InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-6-7-9(15-10)11(16)17-5/h6-8H,1-5H3
Standard InChI Key UNOPLLHECXSEOU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)OC

Introduction

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a boronic acid ester, specifically a pinacol ester, which plays a crucial role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is a derivative of pyridine, modified with a boronic acid moiety protected by a pinacol group.

Synthesis Overview

The synthesis of this compound typically involves the reaction of 6-bromopyridine-2-carboxylic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst. This process forms the boronic acid ester, which is then isolated and purified.

Applications in Organic Synthesis

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is used as a building block in the synthesis of complex molecules, including pharmaceuticals and materials science applications. Its role in Suzuki-Miyaura reactions allows for the formation of carbon-carbon bonds between the pyridine ring and other aryl or vinyl groups, facilitating the creation of diverse chemical structures.

Research Findings

Research on this compound is focused on its utility in cross-coupling reactions. Studies have shown that it can efficiently couple with various aryl halides under mild conditions, making it a versatile reagent in organic synthesis. The stability of the pinacol ester group allows for easy handling and storage, which is beneficial in laboratory settings.

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